REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=[C:17]2[C:22]=1[CH2:21][N:20]([C:23]1SC(CN3CCN(C4C=CC=CC=4)CC3)=C(C(OC)=O)N=1)[CH2:19][CH2:18]2)=O.C(C1SC(N2CCC3C(=C(C(=O)/N=C4/SC5C=CC=CC=5N/4COCC[Si](C)(C)C)C=CC=3)C2)=NC=1C(OC)=O)=O.[NH2:94][C:95]1[CH:100]=[CH:99][C:98]([OH:101])=[CH:97][CH:96]=1.CN1CCC(=O)CC1>>[CH3:23][N:20]1[CH2:21][CH2:22][CH:17]([NH:94][C:95]2[CH:100]=[CH:99][C:98]([OH:101])=[CH:97][CH:96]=2)[CH2:18][CH2:19]1
|
Name
|
compound 62A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OC)CN2CCN(CC2)C2=CC=CC=C2)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(N=C(S1)N1CC2=C(C=CC=C2CC1)C(/N=C\1/SC2=C(N1COCC[Si](C)(C)C)C=CC=C2)=O)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)NC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |